SAR Study: 4-Fluoro-2-methylphenyl vs. 4-Chloro-2-methylphenyl in Nitric Oxide Inhibition
In a head-to-head SAR study evaluating the effect of aromatic substituents on nitric oxide (NO) inhibition, the compound containing the 4-fluoro-2-methylphenyl moiety exhibited an IC₅₀ of 5.94 µM in the Griess assay, compared to 5.22 µM for the 4-chloro-2-methylphenyl analog [1]. While the chloro analog showed marginally higher potency, the fluoro analog demonstrated a more favorable cellular viability profile at 10 µM, with 105.3% viability versus 102.4% for the chloro analog [1]. The computed interaction energy with the target was 36.24 kcal/mol for the fluoro analog, slightly higher than the 35.91 kcal/mol for the chloro analog [1].
| Evidence Dimension | Nitric Oxide Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.94 µM; 65.3% NO inhibition at 10 µM; 105.3% viability at 10 µM; C-Docker Interaction Energy = 36.24 kcal/mol |
| Comparator Or Baseline | 4-Chloro-2-methylphenyl analog: IC₅₀ = 5.22 µM; 69.4% NO inhibition at 10 µM; 102.4% viability at 10 µM; C-Docker Interaction Energy = 35.91 kcal/mol |
| Quantified Difference | Fluoro analog: +0.72 µM IC₅₀ (13.8% higher) but +2.9% viability at 10 µM |
| Conditions | Griess assay; cellular viability measured at 10 µM concentration |
Why This Matters
The 4-fluoro-2-methylphenyl moiety provides a distinct balance of potency and cellular tolerability, which is critical when selecting a building block for lead optimization where both target engagement and safety margins must be preserved.
- [1] Nature Scientific Reports. (2022). Table 1: Structure–activity relationship (SAR) study by modifications at the R1 and R2 positions of compound 1. View Source
